molecular formula C4H3FN2O B3421374 5-Fluoro-2-hydroxypyrimidine CAS No. 214290-48-9

5-Fluoro-2-hydroxypyrimidine

Cat. No.: B3421374
CAS No.: 214290-48-9
M. Wt: 114.08 g/mol
InChI Key: HPABFFGQPLJKBP-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxypyrimidine is a fluorinated pyrimidine derivative with the molecular formula C(_4)H(_3)FN(_2)O and a molecular weight of 114.08 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.

Mechanism of Action

Target of Action

5-Fluoropyrimidin-2-ol, also known as 5-Fluoropyrimidin-2-one, 5-Fluoro-2-hydroxypyrimidine, or 5-Fluoropyrimidin-2(1H)-one, is a type of fluoropyrimidine, a class of anticancer drugs . The primary target of this compound is thymidylate synthase , an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts DNA synthesis, thereby inhibiting the growth and proliferation of cancer cells .

Mode of Action

The compound exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . This disruption in the normal functioning of RNA and DNA hampers the growth and multiplication of cancer cells .

Biochemical Pathways

5-Fluoropyrimidin-2-ol affects the biochemical pathways involved in DNA and RNA synthesis. It is incorporated into nucleic acids, resulting in the formation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are the active nucleotides through which the compound exerts its antimetabolite actions .

Pharmacokinetics

The pharmacokinetics of 5-Fluoropyrimidin-2-ol involves its absorption, distribution, metabolism, and excretion (ADME). Given orally, it has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of the compound in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in its metabolism is dihydropyrimidine dehydrogenase (DPD) .

Result of Action

The result of the action of 5-Fluoropyrimidin-2-ol is the inhibition of the growth and proliferation of cancer cells. By disrupting the normal functioning of RNA and DNA, and inhibiting the activity of thymidylate synthase, the compound hampers the growth and multiplication of cancer cells .

Biochemical Analysis

Biochemical Properties

5-Fluoropyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit thymidylate synthase activity, a key enzyme in the DNA synthesis pathway . This interaction disrupts the normal functioning of the enzyme, leading to DNA strand breaks .

Cellular Effects

5-Fluoropyrimidin-2-ol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exerts its antitumor effects through several mechanisms including inhibition of RNA synthesis and function, and incorporation into DNA, leading to DNA strand breaks .

Molecular Mechanism

The mechanism of action of 5-Fluoropyrimidin-2-ol is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits thymidylate synthase, a key enzyme in DNA synthesis, leading to DNA strand breaks .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-Fluoropyrimidin-2-ol can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 5-Fluoropyrimidin-2-ol vary with different dosages in animal models

Metabolic Pathways

5-Fluoropyrimidin-2-ol is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels

Transport and Distribution

5-Fluoropyrimidin-2-ol is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-hydroxypyrimidine can be synthesized through several methods. One common approach involves the fluorination of 2-hydroxypyrimidine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method includes the reaction of 2-chloro-5-fluoropyrimidine with a base to replace the chlorine atom with a hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 5-amino-2-hydroxypyrimidine or 5-thio-2-hydroxypyrimidine.

    Oxidation: Formation of 5-fluoro-2-pyrimidinone.

    Reduction: Formation of 5-fluoropyrimidine.

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-hydroxypyrimidine is unique due to its combination of a hydroxyl group and a fluorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPABFFGQPLJKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174067
Record name 5-Fluoropyrimidin-2-one
Source EPA DSSTox
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Molecular Weight

114.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022-78-8, 214290-48-9
Record name 5-Fluoropyrimidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoropyrimidin-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoropyrimidin-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID90174067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2(1H)-pyrimidone
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Record name 5-Fluoro-pyrimidin-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FLUOROPYRIMIDIN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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